1,3-Dibromo-1-propene
Overview
Description
1,3-Dibromo-1-propene is an organobromine compound with the molecular formula C₃H₄Br₂. It is a colorless to slightly yellow liquid with a sweet odor. This compound is used as a synthetic building block in organic synthesis, particularly in the preparation of various brominated compounds .
Mechanism of Action
Target of Action
1,3-Dibromo-1-propene is a synthetic building block . It is primarily used in organic synthesis to form C3-bridged compounds . The primary targets of this compound are the molecules involved in these synthesis reactions.
Mode of Action
This compound interacts with its targets through a process known as reduction . This reduction is catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of c3-bridged compounds . These compounds can be involved in various biochemical pathways, depending on their specific structures and functions.
Pharmacokinetics
It is known that the compound has a boiling point of 167 °c , suggesting that it may have low volatility and could remain in the body for a longer period. Its density is 1.989 g/mL at 25 °C , which could influence its distribution within the body.
Result of Action
The result of this compound’s action is the formation of C3-bridged compounds . These compounds can have various molecular and cellular effects, depending on their specific structures and functions. For example, it has been used in the preparation of 3-bromo-3-phenoxy-1-palladacyclobutane .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s reduction reaction is catalyzed by electrogenerated solution-phase nickel (I) salen , suggesting that the presence and concentration of this catalyst in the environment could influence the compound’s action. Additionally, the compound’s stability and efficacy could be affected by temperature, as it has a specific boiling point and storage temperature .
Biochemical Analysis
Biochemical Properties
It is known that it can undergo reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene .
Cellular Effects
It is known that it can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms the urinary metabolite .
Molecular Mechanism
It is known that it can undergo reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene .
Temporal Effects in Laboratory Settings
It is known that it can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms the urinary metabolite .
Dosage Effects in Animal Models
It is known that it can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms the urinary metabolite .
Metabolic Pathways
It is known that it can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms the urinary metabolite .
Transport and Distribution
It is known that it can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms the urinary metabolite .
Subcellular Localization
It is known that it can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms the urinary metabolite .
Preparation Methods
1,3-Dibromo-1-propene can be synthesized through the free radical addition of bromine to allyl bromide. The reaction typically involves the use of hydrogen bromide as a catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
1,3-Dibromo-1-propene undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form cyclopropane and propylene under the influence of electrogenerated solution-phase nickel (I) salen.
Addition Reactions: It can participate in addition reactions with various reagents to form more complex molecules.
Common reagents used in these reactions include hydrogen bromide, nickel (I) salen, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3-Dibromo-1-propene is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the preparation of pharmaceutical intermediates.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Chemical Biology: It is used in the study of biological systems and the development of new biochemical tools.
Comparison with Similar Compounds
1,3-Dibromo-1-propene can be compared with other similar compounds such as:
1,2-Dibromoethane: Another organobromine compound used in organic synthesis.
1,3-Dibromopropane: Similar in structure but differs in the position of the bromine atoms.
1,2,3-Tribromopropane: Contains an additional bromine atom compared to this compound.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
(E)-1,3-dibromoprop-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2/c4-2-1-3-5/h1-2H,3H2/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQMKMSVOYQICF-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CBr)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.87 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-15-6, 32121-07-6 | |
Record name | 1,3-Dibromo-1-propene, mixture of cis and trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1E)-1,3-dibromoprop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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